molecular formula C8H5BrClF3O B031632 4-(Bromomethyl)-2-chloro-1-(trifluoromethoxy)benzene CAS No. 261763-18-2

4-(Bromomethyl)-2-chloro-1-(trifluoromethoxy)benzene

Cat. No. B031632
M. Wt: 289.47 g/mol
InChI Key: YTXRMMJPEBWDPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of derivatives closely related to 4-(Bromomethyl)-2-chloro-1-(trifluoromethoxy)benzene involves multi-step reactions, including bromination, chlorination, and introduction of the trifluoromethoxy group. Techniques such as nucleophilic substitution and elimination reactions play crucial roles in the synthesis process. For instance, compounds like 1,3,5-tris(bromomethyl)-2,4,6-trimethylbenzene serve as core molecules for further functionalization to achieve the desired bromomethyl, chloro, and trifluoromethoxy substituents (Arockia Samy & Alexander, 2012).

Molecular Structure Analysis

The molecular structure of compounds analogous to 4-(Bromomethyl)-2-chloro-1-(trifluoromethoxy)benzene is characterized by the spatial arrangement of its substituents, which significantly influences its reactivity and interaction with other molecules. X-ray crystallography studies reveal the detailed geometry, including bond lengths and angles, providing insights into the conformational preferences of the molecule. The presence of bromo and chloro substituents induces specific electronic effects, impacting the molecule's overall electronic distribution and stability (Jones, Kuś, & Dix, 2012).

Chemical Reactions and Properties

The bromomethyl and chloro groups in 4-(Bromomethyl)-2-chloro-1-(trifluoromethoxy)benzene make it a reactive intermediate for further chemical transformations. These functional groups are susceptible to nucleophilic attack, facilitating the formation of various derivatives through substitution reactions. The trifluoromethoxy group, on the other hand, contributes to the molecule's electronegativity, affecting its reactivity towards electrophilic and nucleophilic species. The compound's reactivity pattern is crucial for its application in organic synthesis, particularly in constructing complex molecular architectures (Neverov, Feng, Hamilton, & Brown, 2003).

Scientific Research Applications

  • Organic Synthesis and Protecting Groups : The chemical is used as a stable protecting group for hydroxyl functions and nucleophilic carbons in organic synthesis. This application is highlighted in the study of p-Chlorobenzyl bromide, a related compound with similar properties (Castagnetti & Seeberger, 2003).

  • Pharmaceutical Research : It shows potential in pharmaceutical research, particularly in the development of CCR5 antagonists, which are compounds that can inhibit the CCR5 receptor, a target in treating various diseases, including HIV. This application is demonstrated in the synthesis of novel CCR5 antagonists (Bi, 2015).

  • Crystallography and Structural Analysis : The compound contributes to understanding diverse packing motifs in crystal structures. BrBr interactions play a key role in the packing of bromo- and bromomethyl-substituted benzenes, including various isomers (Jones et al., 2012).

  • Halogenation Studies : Studies on halogenation processes involving similar compounds provide insights into the production of various chemical derivatives, which are important in different chemical processes (Herkes, 1977).

  • Material Science and Polymer Chemistry : It can be used in the synthesis and characterization of novel materials, such as fluorine-containing polyetherimides, which have potential applications in various fields (Yu, 2010).

properties

IUPAC Name

4-(bromomethyl)-2-chloro-1-(trifluoromethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrClF3O/c9-4-5-1-2-7(6(10)3-5)14-8(11,12)13/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTXRMMJPEBWDPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CBr)Cl)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrClF3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70378748
Record name 4-(Bromomethyl)-2-chloro-1-(trifluoromethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70378748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.47 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Bromomethyl)-2-chloro-1-(trifluoromethoxy)benzene

CAS RN

261763-18-2
Record name 4-(Bromomethyl)-2-chloro-1-(trifluoromethoxy)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=261763-18-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(Bromomethyl)-2-chloro-1-(trifluoromethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70378748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Chloro-4-(trifluoromethoxy)benzyl bromide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Bromomethyl)-2-chloro-1-(trifluoromethoxy)benzene
Reactant of Route 2
Reactant of Route 2
4-(Bromomethyl)-2-chloro-1-(trifluoromethoxy)benzene
Reactant of Route 3
Reactant of Route 3
4-(Bromomethyl)-2-chloro-1-(trifluoromethoxy)benzene
Reactant of Route 4
4-(Bromomethyl)-2-chloro-1-(trifluoromethoxy)benzene
Reactant of Route 5
Reactant of Route 5
4-(Bromomethyl)-2-chloro-1-(trifluoromethoxy)benzene
Reactant of Route 6
Reactant of Route 6
4-(Bromomethyl)-2-chloro-1-(trifluoromethoxy)benzene

Citations

For This Compound
2
Citations
M Gupta, M Ojha, D Yadav, S Pant… - ACS Chemical …, 2020 - ACS Publications
A series of N-benzylated (pyrrolidin-2-one)/(imidazolidin-2-one) derivatives were synthesized and evaluated for anti-Alzheimer’s activity. The analogs were designed and synthesized …
Number of citations: 9 pubs.acs.org
DC Pryde, NA Swain, PA Stupple, CW West… - …, 2017 - pubs.rsc.org
In this article, we describe the discovery of an aryl ether series of potent and selective Nav1.3 inhibitors. Based on structural analogy to a similar series of compounds we have …
Number of citations: 7 pubs.rsc.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.